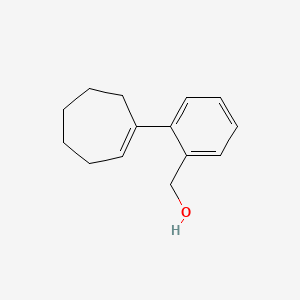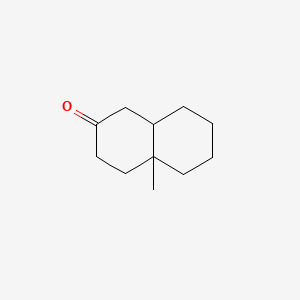
3-Bromo-4,5-dimethoxy-2-nitrobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4,5-dimethoxy-2-nitrobenzaldehyde is an organic compound with the molecular formula C9H8BrNO5 It is a derivative of benzaldehyde, featuring bromine, methoxy, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,5-dimethoxy-2-nitrobenzaldehyde typically involves the nitration of 5-bromoveratraldehyde. The process begins with the bromination of veratraldehyde to obtain 5-bromoveratraldehyde. This intermediate is then subjected to nitration using nitric acid in the presence of sulfuric acid as a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4,5-dimethoxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Reduction: 3-Bromo-4,5-dimethoxy-2-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3-Bromo-4,5-dimethoxy-2-nitrobenzoic acid.
Scientific Research Applications
3-Bromo-4,5-dimethoxy-2-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4,5-dimethoxy-2-nitrobenzaldehyde is primarily related to its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine atom can participate in substitution reactions, leading to the formation of various derivatives with different biological activities. The aldehyde group can form Schiff bases with amines, which are important in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethoxy-2-nitrobenzaldehyde: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Bromo-4-nitrobenzaldehyde: Lacks the methoxy groups, affecting its solubility and reactivity.
3,4-Dimethoxy-6-nitrobenzaldehyde: Has a different substitution pattern, leading to different chemical properties and reactivity.
Uniqueness
3-Bromo-4,5-dimethoxy-2-nitrobenzaldehyde is unique due to the presence of both bromine and methoxy groups, which enhance its reactivity and solubility. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new pharmaceuticals and industrial chemicals.
Properties
Molecular Formula |
C9H8BrNO5 |
|---|---|
Molecular Weight |
290.07 g/mol |
IUPAC Name |
3-bromo-4,5-dimethoxy-2-nitrobenzaldehyde |
InChI |
InChI=1S/C9H8BrNO5/c1-15-6-3-5(4-12)8(11(13)14)7(10)9(6)16-2/h3-4H,1-2H3 |
InChI Key |
MJJFQBHJHZNDIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C=O)[N+](=O)[O-])Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11951881.png)
![Ethyl {[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}acetate](/img/structure/B11951888.png)

![Dimethyl 1-(3-bromobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate](/img/structure/B11951894.png)
![2-phenoxyethyl N-[2-methyl-5-(2-phenoxyethoxycarbonylamino)phenyl]carbamate](/img/structure/B11951900.png)




![1-Azaspiro[3.3]heptane](/img/structure/B11951927.png)


